molecular formula C14H20N2O5 B1648992 3-(5-methoxypyridin-2-yl)-N-Boc-L-alanine

3-(5-methoxypyridin-2-yl)-N-Boc-L-alanine

Cat. No.: B1648992
M. Wt: 296.32 g/mol
InChI Key: UAQXYMNJNCIQAN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-methoxypyridin-2-yl)-N-Boc-L-alanine is a compound of interest in various fields of scientific research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino acid backbone, and a methoxy-substituted pyridine ring. This compound is often used in the synthesis of peptides and other complex molecules due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxypyridin-2-yl)-N-Boc-L-alanine typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Pyridine Ring: The methoxy-substituted pyridine ring is introduced through a coupling reaction. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine is reacted with a halogenated amino acid derivative.

    Final Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-methoxypyridin-2-yl)-N-Boc-L-alanine can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-pyridin-2-YL derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(5-methoxypyridin-2-yl)-N-Boc-L-alanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(5-methoxypyridin-2-yl)-N-Boc-L-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy-pyridine moiety is crucial for its binding affinity and specificity, while the amino acid backbone allows for incorporation into peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-methoxypyridin-2-yl)-N-Boc-L-alanine is unique due to its combination of a Boc-protected amino group and a methoxy-substituted pyridine ring. This structure provides distinct chemical reactivity and biological activity, making it valuable in various research applications.

Properties

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

(2S)-3-(5-methoxypyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-11(12(17)18)7-9-5-6-10(20-4)8-15-9/h5-6,8,11H,7H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

UAQXYMNJNCIQAN-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)OC)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=NC=C(C=C1)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)OC)C(=O)O

Origin of Product

United States

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